molecular formula C23H26N4O7 B13403748 Alosetron N-beta-D-Glucuronide

Alosetron N-beta-D-Glucuronide

Cat. No.: B13403748
M. Wt: 470.5 g/mol
InChI Key: RNRXSCSIADTKNU-XNQFBHGZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alosetron N-beta-D-Glucuronide involves the enzymatic conjugation of alosetron with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions generally include the presence of UDP-glucuronic acid as a co-substrate, appropriate pH, and temperature to facilitate the enzymatic activity .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzyme UGT is expressed in microbial systems such as Escherichia coli. The reaction is optimized for maximum yield by controlling factors such as substrate concentration, pH, temperature, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Alosetron N-beta-D-Glucuronide primarily undergoes hydrolysis reactions where the glucuronide moiety is cleaved off by the enzyme beta-glucuronidase. This reaction regenerates the parent compound, alosetron .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of beta-glucuronidase, which can be sourced from various biological systems. The reaction conditions include a suitable buffer system to maintain the pH and temperature optimal for enzyme activity .

Major Products Formed

The major product formed from the hydrolysis of this compound is alosetron, which can then undergo further metabolic transformations .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H26N4O7

Molecular Weight

470.5 g/mol

IUPAC Name

(2S,3S,6R)-3,4,5-trihydroxy-6-[4-methyl-5-[(5-methyl-1-oxo-3,4-dihydropyrido[4,3-b]indol-2-yl)methyl]imidazol-1-yl]oxane-2-carboxylic acid

InChI

InChI=1S/C23H26N4O7/c1-11-15(27(10-24-11)22-19(30)17(28)18(29)20(34-22)23(32)33)9-26-8-7-14-16(21(26)31)12-5-3-4-6-13(12)25(14)2/h3-6,10,17-20,22,28-30H,7-9H2,1-2H3,(H,32,33)/t17?,18-,19?,20-,22+/m0/s1

InChI Key

RNRXSCSIADTKNU-XNQFBHGZSA-N

Isomeric SMILES

CC1=C(N(C=N1)[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)CN3CCC4=C(C3=O)C5=CC=CC=C5N4C

Canonical SMILES

CC1=C(N(C=N1)C2C(C(C(C(O2)C(=O)O)O)O)O)CN3CCC4=C(C3=O)C5=CC=CC=C5N4C

Origin of Product

United States

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